![molecular formula C28H40N7O17P3S B108360 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate CAS No. 6756-74-7](/img/structure/B108360.png)
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
Overview
Description
Benzoyl-CoA is the simplest member of the class of benzoyl-CoAs that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of benzoic acid. It has a role as a mouse metabolite. It is functionally related to a benzoic acid. It is a conjugate acid of a benzoyl-CoA(4-).
Benzoyl-coa is a natural product found in Streptomyces maritimus with data available.
Biological Activity
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl]benzenecarbothioate is a complex compound with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological effects, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , indicating a high degree of complexity. The presence of multiple phosphonate groups suggests potential interactions with biological systems, particularly in nucleotide metabolism and signaling pathways.
Property | Value |
---|---|
Molecular Weight | 883.00 g/mol |
Solubility | Soluble in water |
pKa | Not available |
LogP | Not available |
Anticancer Activity
Research indicates that compounds similar to S-[2-[3-[...]] exhibit significant anticancer properties. For instance, studies have shown that certain purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Inhibition of Glioblastoma Cells
A study explored the effects of purine derivatives on glioblastoma cell lines, demonstrating that these compounds could reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction. The compound's structure suggests it may interact with cellular pathways similar to those affected by other known anticancer agents.
Antioxidant Properties
The antioxidant capacity of related compounds has been documented extensively. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
Experimental Findings
In vitro assays have shown that certain derivatives exhibit strong DPPH radical scavenging activity, indicating their potential as antioxidants. For example, a related compound demonstrated an SC50 value of 40.4 μg/mL compared to ascorbic acid at 1.65 μg/mL, highlighting its potency as an antioxidant agent.
Enzyme Interaction and Pharmacodynamics
The compound may also act as an inhibitor or substrate for various enzymes involved in metabolic pathways. The presence of phosphonate groups suggests potential interactions with kinases and phosphatases, which are crucial in cellular signaling and metabolism.
Table 2: Potential Enzyme Interactions
Scientific Research Applications
Key Structural Features
- Amino Group : Contributes to the molecule's reactivity and potential for forming hydrogen bonds.
- Hydroxyl Groups : Enhance solubility and biological activity.
- Phosphono Moieties : Implicated in energy transfer processes within cells.
- Carbothioate Group : May influence the compound's interaction with proteins and enzymes.
The compound has been investigated for its biological properties, particularly in relation to cancer treatment and metabolic disorders. Research indicates that it may inhibit specific pathways involved in tumor growth.
Case Study: Glioblastoma Research
A study examined the effects of similar purine derivatives on glioblastoma cells, revealing that compounds with structural similarities to our target molecule exhibited significant cytotoxicity against these cancer cells .
Drug Development
Due to its complex structure, the compound is a candidate for drug development targeting various diseases. Its ability to mimic natural metabolites makes it a potential lead compound for synthesizing new therapeutic agents.
Data Table: Drug Development Potential
Compound Name | Target Disease | Mechanism of Action | Reference |
---|---|---|---|
S-[...]-benzenecarbothioate | Glioblastoma | Inhibition of metabolic pathways | |
S-[...]-benzenecarbothioate | Diabetes | Modulation of insulin signaling |
Metabolic Studies
The compound's involvement in metabolic pathways has been a focus of research. Its phosphono groups suggest a role in ATP metabolism, essential for energy transfer in cellular processes.
Case Study: Metabolic Pathway Analysis
Research utilizing hydrophilic interaction liquid chromatography (HILIC) demonstrated that derivatives of this compound can affect ATP levels in glioblastoma cells, indicating potential metabolic regulation capabilities .
Analytical Chemistry
The compound can serve as a standard or reference material in analytical chemistry techniques such as mass spectrometry and chromatography. Its unique structure allows for the development of specific detection methods.
Data Table: Analytical Applications
Properties
CAS No. |
6756-74-7 |
---|---|
Molecular Formula |
C28H40N7O17P3S |
Molecular Weight |
871.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate |
InChI |
InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
VEVJTUNLALKRNO-TYHXJLICSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
physical_description |
Solid |
Synonyms |
enzoyl-CoA benzoyl-coenzyme A benzoyl-coenzyme A, 14C-labeled coenzyme A, benzoyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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